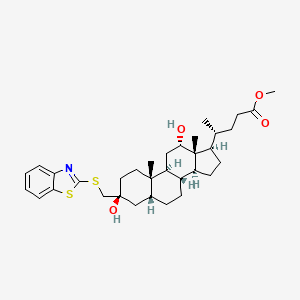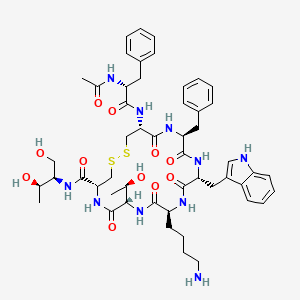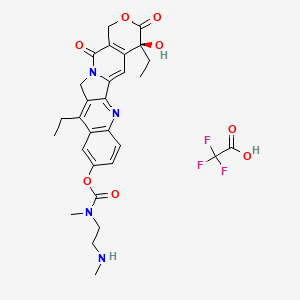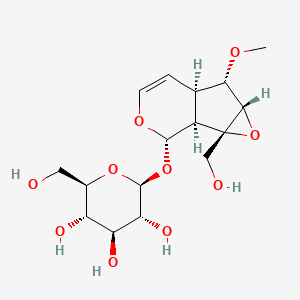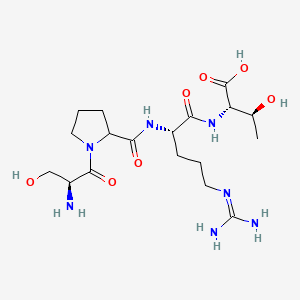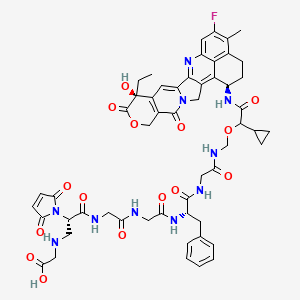
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan is a synthetic compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its role as a drug-linker conjugate, which is crucial in targeted cancer therapies. The compound’s structure includes a combination of glycine, malonic acid, phenylalanine, and a camptothecin derivative, which contributes to its unique properties and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan involves multiple steps, including peptide coupling and cyclopropanation reactions. The process typically starts with the sequential coupling of glycine, malonic acid, and phenylalanine residues using standard peptide synthesis techniques. The final step involves the attachment of the camptothecin derivative through a cyclopropanation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the final product .
化学反应分析
Types of Reactions
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amide and cyclopropane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
科学研究应用
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Integral in the development of ADCs for targeted cancer therapy, leveraging its ability to deliver cytotoxic agents directly to cancer cells.
Industry: Employed in the production of specialized pharmaceuticals and research chemicals.
作用机制
The mechanism of action of Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan involves its role as a drug-linker conjugate in ADCs. The compound targets specific cancer cells by binding to cell surface antigens. Once bound, the ADC is internalized, and the cytotoxic agent (camptothecin derivative) is released, leading to cell death. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and cell division .
相似化合物的比较
Similar Compounds
Auristatin: Another drug-linker conjugate used in ADCs.
Camptothecins: A class of compounds that includes the camptothecin derivative in Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan.
Daunorubicins/Doxorubicins: Cytotoxic agents used in cancer therapy.
Uniqueness
This compound is unique due to its specific combination of amino acids and camptothecin derivative, which provides a balance of stability and reactivity. This uniqueness makes it particularly effective in ADC synthesis and targeted cancer therapy .
属性
分子式 |
C54H57FN10O15 |
|---|---|
分子量 |
1105.1 g/mol |
IUPAC 名称 |
2-[[(2S)-3-[[2-[[2-[[(2S)-1-[[2-[[1-cyclopropyl-2-[[(10S,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]amino]acetic acid |
InChI |
InChI=1S/C54H57FN10O15/c1-3-54(78)32-16-37-47-30(23-64(37)52(76)31(32)24-79-53(54)77)46-34(12-11-29-26(2)33(55)17-35(62-47)45(29)46)63-51(75)48(28-9-10-28)80-25-60-40(67)20-58-49(73)36(15-27-7-5-4-6-8-27)61-41(68)21-57-39(66)19-59-50(74)38(18-56-22-44(71)72)65-42(69)13-14-43(65)70/h4-8,13-14,16-17,28,34,36,38,48,56,78H,3,9-12,15,18-25H2,1-2H3,(H,57,66)(H,58,73)(H,59,74)(H,60,67)(H,61,68)(H,63,75)(H,71,72)/t34-,36+,38+,48?,54+/m1/s1 |
InChI 键 |
HDQCQCHOEYMCDL-PICVNDKRSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CNCC(=O)O)N9C(=O)C=CC9=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N9C(=O)C=CC9=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
